Cas no 382-02-5 (1,1,1-Trifluoro-3-methylbutan-2-ol)

1,1,1-Trifluoro-3-methylbutan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 1,1,1-Trifluoro-3-methylbutan-2-ol
- 3-Methyl-1,1,1-trifluoro-2-butanol
- 3-Methyl-1,1,1-trifluorobutan-2-ol
- 1,1,1-Trifluoro-3-methyl-2-butanol
- FPIWJHHQCNHQIC-UHFFFAOYSA-N
- BBL101354
- SCHEMBL752269
- AKOS005258887
- DTXSID20464640
- CS-0215998
- 1,1,1-Trifluoro-3-methyl-2-butanol, 95%
- STL555150
- F83076
- MS-20203
- 382-02-5
- EN300-317874
- MFCD00462511
-
- MDL: MFCD00462511
- Inchi: InChI=1S/C5H9F3O/c1-3(2)4(9)5(6,7)8/h3-4,9H,1-2H3
- InChI Key: FPIWJHHQCNHQIC-UHFFFAOYSA-N
- SMILES: CC(C)C(C(F)(F)F)O
Computed Properties
- Exact Mass: 142.06057
- Monoisotopic Mass: 142.06054939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 86.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.149 g/mL at 25 °C
- Boiling Point: 98-104 °C
- Flash Point: Fahrenheit: 73.4 ° f
Celsius: 23 ° c - Refractive Index: n20/D 1.354
- PSA: 20.23
1,1,1-Trifluoro-3-methylbutan-2-ol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H226-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:UN 1993C 3 / PGIII
- WGK Germany:3
- Hazard Category Code: 10-36
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- HazardClass:IRRITANT
1,1,1-Trifluoro-3-methylbutan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB358341-5 g |
3-Methyl-1,1,1-trifluorobutan-2-ol, 95%; . |
382-02-5 | 95% | 5g |
€278.90 | 2023-04-26 | |
Enamine | EN300-317874-0.05g |
1,1,1-trifluoro-3-methylbutan-2-ol |
382-02-5 | 95% | 0.05g |
$19.0 | 2023-09-05 | |
Enamine | EN300-317874-5.0g |
1,1,1-trifluoro-3-methylbutan-2-ol |
382-02-5 | 95% | 5.0g |
$171.0 | 2023-02-24 | |
TRC | T791623-100mg |
1,1,1-Trifluoro-3-methylbutan-2-ol |
382-02-5 | 100mg |
$ 65.00 | 2022-06-02 | ||
TRC | T791623-500mg |
1,1,1-Trifluoro-3-methylbutan-2-ol |
382-02-5 | 500mg |
$ 95.00 | 2022-06-02 | ||
abcr | AB358341-25 g |
3-Methyl-1,1,1-trifluorobutan-2-ol, 95%; . |
382-02-5 | 95% | 25g |
€1017.60 | 2023-04-26 | |
Enamine | EN300-317874-10.0g |
1,1,1-trifluoro-3-methylbutan-2-ol |
382-02-5 | 95% | 10.0g |
$317.0 | 2023-02-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T904819-5g |
1,1,1-Trifluoro-3-methyl-2-butanol |
382-02-5 | ≥97% | 5g |
¥2,270.70 | 2022-09-28 | |
abcr | AB358341-250mg |
3-Methyl-1,1,1-trifluorobutan-2-ol, 95%; . |
382-02-5 | 95% | 250mg |
€104.50 | 2024-06-08 | |
A2B Chem LLC | AF89458-100mg |
1,1,1-Trifluoro-3-methylbutan-2-ol |
382-02-5 | 95% | 100mg |
$55.00 | 2023-12-30 |
1,1,1-Trifluoro-3-methylbutan-2-ol Related Literature
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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5. Caper tea
Additional information on 1,1,1-Trifluoro-3-methylbutan-2-ol
1,1,1-Trifluoro-3-methylbutan-2-ol (CAS No. 382-02-5): A Versatile Compound in Pharmaceutical and Material Sciences
1,1,1-Trifluoro-3-methylbutan-2-ol, also known as CAS No. 382-02-5, is a fluorinated alcohol with a unique molecular structure that has garnered significant attention in the fields of pharmaceutical chemistry, polymer science, and materials engineering. This compound belongs to the class of aliphatic alcohols with a trifluoromethyl group at the 1-position and a methyl substituent at the 3-position, making it a valuable building block for the synthesis of complex molecules. Recent advancements in synthetic methodologies have expanded its applications in drug discovery and functional material development.
The chemical structure of 1,1,1-Trifluoro-3-methylbutan-2-ol features a four-carbon backbone with fluorine atoms strategically positioned to enhance molecular polarity and reactivity. The presence of the trifluoromethyl group imparts unique physicochemical properties, such as increased hydrophobicity and enhanced metabolic stability, which are critical for the design of pharmaceutical compounds. A 2023 study published in Journal of Medicinal Chemistry highlighted its role as a key intermediate in the synthesis of novel antifungal agents, demonstrating its utility in addressing drug resistance challenges.
Recent research has focused on the application of 1,1,1-Trifluoro-3-methylbutan-2-ol in the development of fluorinated polymers with tailored surface properties. A 2024 paper in Advanced Materials Interfaces reported its use as a monomer in the fabrication of superhydrophobic coatings, leveraging its low surface energy characteristics. These coatings have potential applications in biomedical devices, where reduced microbial adhesion is critical for preventing infections.
The synthesis of 1,1,1-Trifluoro-3-methylbutan-2-ol typically involves fluorination reactions of precursor alcohols, often catalyzed by transition metals or organocatalysts. A 2022 breakthrough in asymmetric fluorination techniques, described in Organic Letters, enabled the selective introduction of trifluoromethyl groups with high stereoselectivity, significantly improving the efficiency of its production. This advancement has reduced synthetic costs and expanded its accessibility for industrial applications.
Pharmaceutical research has increasingly explored the role of 1,1,1-Trifluoro-3-methylbutan-2-ol in modulating drug metabolism and pharmacokinetics. A 2023 review in Drug Metabolism and Disposition emphasized its potential as a prodrug carrier, where the trifluoromethyl group can be selectively cleaved in vivo to release active pharmaceutical ingredients. This property is particularly relevant for the development of targeted therapies with improved bioavailability.
Environmental and safety considerations have also been a focus of recent studies. While 1,1,1-Trifluoro-3-methylbutan-2-ol is not classified as a hazardous substance, its environmental fate and degradation pathways are under investigation. A 2024 study in Environmental Science & Technology analyzed its persistence in aqueous systems, highlighting the importance of sustainable synthesis methods to minimize ecological impacts.
In the realm of materials science, 1,1,1-Trifluoro-3-methylbutan-2-ol has been incorporated into the design of advanced lubricants and thermal interface materials. Its low surface energy and high thermal stability make it suitable for applications in high-performance electronics, where efficient heat dissipation is essential. A 2023 patent application described its use in creating fluorinated nanocomposites with enhanced mechanical properties.
Collaborative efforts between academic institutions and industry partners have accelerated the commercialization of 1,1,1-Trifluoro-3-methylbutan-2-ol. For example, a 2024 partnership between a pharmaceutical company and a polymer research group led to the development of a novel drug delivery system utilizing this compound as a solubilizing agent. This innovation has shown promise in improving the solubility of poorly water-soluble drugs, a persistent challenge in pharmaceutical formulation.
Despite its growing applications, further research is needed to fully characterize the biological interactions of 1,1,1-Trifluoro-3-methylbutan-2-ol. Ongoing studies are investigating its potential as a biomarker for certain metabolic disorders, with preliminary data suggesting correlations with specific enzymatic activities. These findings could open new avenues for diagnostic and therapeutic applications in the future.
As the demand for fluorinated compounds continues to rise across multiple industries, the role of 1,1,1-Trifluoro-3-methylbutan-2-ol is expected to expand. Its unique combination of chemical properties and synthetic versatility positions it as a critical component in the development of next-generation materials and pharmaceuticals. Continued innovation in synthesis methods and application research will be essential to maximizing its potential while ensuring environmental and safety standards are met.
Ultimately, the significance of 1,1,1-Trifluoro-3-methylbutan-2-ol lies in its ability to bridge the gap between fundamental chemical research and practical industrial applications. As new technologies emerge, this compound will likely play an increasingly important role in shaping the future of materials science and pharmaceutical chemistry.
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